6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid
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Overview
Description
6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid is a compound with a unique spirocyclic structure. It is known for its stability and reactivity, making it a valuable compound in various chemical and pharmaceutical applications. The compound consists of a spirocyclic core with an oxygen and nitrogen atom, and it is stabilized by trifluoroacetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid typically involves the formation of the spirocyclic core followed by the introduction of trifluoroacetic acid. One common method involves the cyclization of a suitable precursor under acidic conditions to form the spirocyclic structure. The reaction conditions often include the use of a strong acid such as trifluoroacetic acid to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. The trifluoroacetic acid component enhances the compound’s stability and reactivity, facilitating its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane oxalate: Similar spirocyclic structure but with an oxalate group instead of trifluoroacetic acid.
1-Oxa-6-azaspiro[3.3]heptane: Lacks the trifluoroacetic acid component, resulting in different reactivity and stability.
Uniqueness
6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid is unique due to its combination of a spirocyclic core and trifluoroacetic acid. This combination provides enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-oxa-1-azaspiro[3.3]heptane;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.C2HF3O2/c1-2-6-5(1)3-7-4-5;3-2(4,5)1(6)7/h6H,1-4H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDWKUJHIWYOHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12COC2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909347-88-1 |
Source
|
Record name | 6-oxa-1-azaspiro[3.3]heptane trifluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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